4-硝基苯-1-甲酰亚胺酸乙酯盐酸盐

描述

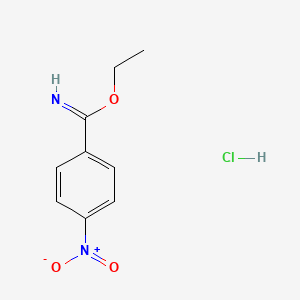

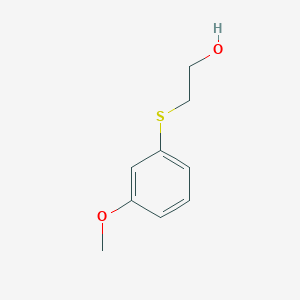

Ethyl 4-nitrobenzene-1-carboximidate hydrochloride is a chemical compound used in scientific research. It is a type of carboximidate, which are organic compounds that can be thought of as esters formed between an imidic acid (R-C (=NR’)OH) and an alcohol, with the general formula R-C (=NR’)OR" .

Synthesis Analysis

Imidates, such as Ethyl 4-nitrobenzene-1-carboximidate hydrochloride, may be generated by a number of synthetic routes . They are generally formed by the Pinner reaction, which proceeds via the acid-catalyzed attack of nitriles by alcohols . Imidates produced in this manner are formed as their hydrochloride salts, which are sometimes referred to as Pinner salts .Molecular Structure Analysis

The molecular formula of Ethyl 4-nitrobenzene-1-carboximidate hydrochloride is C9H11ClN2O3 . It is also known as imino ethers, since they resemble imines (>C=N-) with an oxygen atom connected to the carbon atom of the C=N double bond .Chemical Reactions Analysis

Carboximidates are good electrophiles and undergo a range of addition reactions . They can be hydrolyzed to give esters and by an analogous process react with amines (including ammonia) to form amidines . Aliphatic imidates react with an excess of alcohol under acid catalysis to form orthoesters RC (OR) 3 .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-nitrobenzene-1-carboximidate hydrochloride is 230.64824 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.科学研究应用

氢肟酸和脲的合成

2-氰基-2-(4-硝基苯磺酰氧亚氨基)乙酸乙酯(4-NBsOXY)已用于洛森重排中,从羧酸合成氢肟酸。此过程涉及将羧酸转化为其相应的氢肟酸,然后通过与胺反应合成脲。此方法以其产率高、无外消旋、与各种保护基团相容以及由于副产物可回收而环保而著称(Thalluri、Manne、Dev和Mandal,2014)。

乙氧基化和动力学研究

对与4-硝基苯-1-甲酰亚胺酸乙酯盐酸盐相关的反应对氯硝基苯的乙氧基化已使用超声波辐照和相转移催化剂进行了研究。这项研究的重点是亲核取代反应的动力学,提供了各种因素(如催化剂用量、搅拌速度和温度)对反应转化率的影响的见解(Wang和Rajendran,2007)。

手性1′,2′-次核苷的合成

已经描述了一种从甲氧羰基甲酰亚胺酸乙酯盐酸盐(一种在结构上类似于4-硝基苯-1-甲酰亚胺酸乙酯盐酸盐的化合物)合成1,2,4-三唑-3-羧酸乙酯的实用且有效的方法。该合成是形成利巴韦林的手性1′,2′-次核苷的过程的一部分,展示了该化合物在核苷修饰中的潜力(Vemishetti、Leiby、Abushanab和Panzica,1988)。

离解电子附着研究

对暂时阴离子态和对硝基苯衍生物(包括与4-硝基苯-1-甲酰亚胺酸乙酯盐酸盐相关的结构)的离解电子附着进行的研究提供了有关这些化合物在电子撞击下的电子性质和行为的宝贵信息。这些知识对于理解气相化学和物理学中的基本相互作用至关重要(Asfandiarov等人,2007)。

属性

IUPAC Name |

ethyl 4-nitrobenzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.ClH/c1-2-14-9(10)7-3-5-8(6-4-7)11(12)13;/h3-6,10H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCWXDCMAFVBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-nitrobenzene-1-carboximidate hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-6-yl)benzamide](/img/structure/B2978053.png)

![1-Benzyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)urea](/img/structure/B2978054.png)

![2,5-dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978055.png)

![N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2978060.png)

![2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane](/img/structure/B2978064.png)

![N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2978071.png)

![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B2978072.png)